UNC2250

Description

Properties

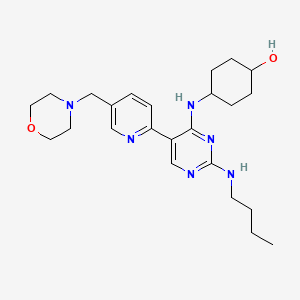

IUPAC Name |

4-[[2-(butylamino)-5-[5-(morpholin-4-ylmethyl)pyridin-2-yl]pyrimidin-4-yl]amino]cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36N6O2/c1-2-3-10-25-24-27-16-21(23(29-24)28-19-5-7-20(31)8-6-19)22-9-4-18(15-26-22)17-30-11-13-32-14-12-30/h4,9,15-16,19-20,31H,2-3,5-8,10-14,17H2,1H3,(H2,25,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSYSSKFCQHXOBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC=C(C(=N1)NC2CCC(CC2)O)C3=NC=C(C=C3)CN4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

UNC2250: A Potent and Selective MerTK Inhibitor with Marked Selectivity Over Axl

UNC2250 is a small molecule inhibitor that demonstrates high potency and selectivity for Mer tyrosine kinase (MerTK) over other members of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, particularly Axl. This technical guide provides an in-depth overview of the inhibitory activity of this compound, the experimental methods used to determine its potency, and the signaling contexts of its primary targets, MerTK and Axl.

Data Presentation: Inhibitory Potency of this compound

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. For this compound, the IC50 values highlight its strong preference for MerTK.

| Kinase Target | IC50 (nM) | Selectivity (Fold) vs. MerTK |

| MerTK | 1.7 | 1 |

| Axl | 270 | ~160 |

| Tyro3 | 100 | ~60 |

Data compiled from multiple sources.[1][2][3][4][5][6]

This compound is approximately 160-fold more selective for MerTK than for Axl, and about 60-fold more selective for MerTK than for Tyro3.[1][2][4] In cellular assays, this compound effectively inhibits the phosphorylation of MerTK with an IC50 value of 9.8 nM in 697 B-ALL cells.[2][5]

Experimental Protocols

The determination of this compound's IC50 values was primarily conducted using a biochemical kinase assay.

Kinase Inhibition Assay: Microfluidic Capillary Electrophoresis (MCE)

This in vitro assay quantifies the ability of an inhibitor to block the enzymatic activity of a target kinase.

Principle: The assay measures the phosphorylation of a fluorescently labeled substrate peptide by the kinase. The separation and quantification of the phosphorylated and unphosphorylated substrate are achieved through microfluidic capillary electrophoresis.

Methodology:

-

Reaction Setup: Kinase activity assays are performed in a 384-well polypropylene microplate.[1][7]

-

Reaction Mixture: The final reaction volume is 50 μL, containing 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1.0 mM DTT, 0.01% Triton X-100, and 0.1% bovine serum albumin (BSA).[1][7]

-

Components: The mixture includes the target kinase (e.g., MerTK or Axl), 1.0 μM of a fluorescent substrate, and ATP at its Michaelis constant (Km) concentration for each specific enzyme.[1][7] this compound is added at varying concentrations to measure its inhibitory effect.

-

Incubation: The reaction is allowed to proceed for 180 minutes.[1][7]

-

Termination: The enzymatic reaction is stopped by the addition of 20 μL of 70 mM EDTA.[1][7]

-

Analysis: The phosphorylated and unphosphorylated peptides are separated and quantified using a LabChip EZ Reader, which employs microfluidic capillary electrophoresis.[1][7]

-

Data Processing: The data is analyzed using the EZ Reader software to calculate the percentage of inhibition at each concentration of this compound, from which the IC50 value is derived.[1][7]

Signaling Pathways

MerTK and Axl, despite being in the same receptor tyrosine kinase family, activate downstream signaling cascades that regulate various cellular processes. Their aberrant activation is implicated in numerous cancers.[8][9][10]

MerTK Signaling Pathway

MerTK is activated by ligands such as Gas6 and Protein S.[11] This activation leads to receptor autophosphorylation and the initiation of downstream pathways that promote cell survival, migration, and proliferation while inhibiting apoptosis.[8][9][11]

Axl Signaling Pathway

Similar to MerTK, Axl is activated by its primary ligand, Gas6, for which it has a higher affinity than MerTK.[12][13] Axl activation triggers several key oncogenic pathways, including PI3K/AKT/mTOR, MEK/ERK, and JAK/STAT, which are crucial for processes like proliferation, survival, and migration.[10][12]

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. apexbt.com [apexbt.com]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound | Mer inhibitor | Probechem Biochemicals [probechem.com]

- 6. selleck.co.jp [selleck.co.jp]

- 7. selleckchem.com [selleckchem.com]

- 8. Molecular Pathways: MERTK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular pathways: MERTK signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

UNC2250: A Deep Dive into its Downstream Signaling Pathway Effects

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

UNC2250 is a potent and highly selective small molecule inhibitor of Mer receptor tyrosine kinase (MerTK), a member of the TYRO3, AXL, and MERTK (TAM) family of receptor tyrosine kinases.[1][2][3] Aberrant MerTK signaling has been implicated in a variety of human cancers, promoting tumor growth, survival, and chemoresistance. This compound has emerged as a critical tool for investigating the role of MerTK in oncology and as a potential therapeutic agent. This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Core Mechanism of Action

This compound exerts its biological effects through the direct inhibition of MerTK. It demonstrates high potency with an IC50 value of 1.7 nM for MerTK, exhibiting approximately 160-fold and 60-fold selectivity over the other TAM kinases, Axl and Tyro3, respectively.[1][2] This selectivity makes this compound a precise tool for dissecting MerTK-specific signaling events.

Downstream Signaling Pathways Modulated by this compound

Inhibition of MerTK by this compound leads to the suppression of several critical downstream signaling cascades that are pivotal for cancer cell proliferation, survival, and invasion. The primary pathways affected are the PI3K/AKT and MAPK/p38 pathways.

Inhibition of MerTK, AKT, and p38 Phosphorylation

This compound treatment leads to a dose-dependent decrease in the phosphorylation of MerTK. This inhibition subsequently blocks the activation of downstream signaling molecules, most notably AKT and p38 MAPK.[4] In various cancer cell lines, including mantle cell lymphoma (MCL), treatment with this compound results in a significant reduction in the levels of phosphorylated MerTK (p-MerTK), phosphorylated AKT (p-AKT), and phosphorylated p38 (p-p38).[4]

Quantitative Effects of this compound on Cellular Processes

The inhibition of these key signaling pathways by this compound translates into measurable anti-cancer effects in vitro.

Table 1: Inhibitory Concentration (IC50) of this compound

| Target/Cell Line | IC50 Value | Reference |

| MerTK (in vitro kinase assay) | 1.7 nM | [1][2] |

| Mer Phosphorylation (697 B-ALL cells) | 9.8 nM | [3] |

| Axl (in vitro kinase assay) | 270 nM | [2] |

| Tyro3 (in vitro kinase assay) | 100 nM | [2] |

Table 2: Dose-Dependent Inhibition of Cell Invasion by this compound in Mantle Cell Lymphoma (MCL) Cells

| Cell Line | This compound Concentration (µM) | Inhibition of Invasion (%) | Reference |

| Z-138 | 2 | 39.5 | [5] |

| Z-138 | 4 | 58.6 | [5] |

| Mino | 2 | 28.3 | [5] |

| Mino | 4 | 58.0 | [5] |

| JVM-2 | 4 | 47.3 | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the effects of this compound.

Western Blot Analysis of Protein Phosphorylation

This protocol is for assessing the dose-dependent effect of this compound on the phosphorylation of MerTK, AKT, and p38.

1. Cell Culture and Treatment:

-

Culture cancer cell lines (e.g., Z-138, Mino, JVM-2) in appropriate media supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with varying concentrations of this compound (e.g., 0, 1, 2, 4, 5 µM) for 1 hour.

2. Lysate Preparation:

-

After treatment, wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate in a microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and determine protein concentration using a BCA assay.

3. SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.

-

Separate proteins on a 10% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies and dilutions:

-

Phospho-MerTK (Tyr749): 1:1000

-

Total MerTK: 1:1000

-

Phospho-AKT (Ser473): 1:1000

-

Total AKT: 1:1000

-

Phospho-p38 MAPK (Thr180/Tyr182): 1:1000

-

Total p38 MAPK: 1:1000

-

β-actin (loading control): 1:5000

-

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize bands using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay

This protocol utilizes the CellTiter-Glo® Luminescent Cell Viability Assay to measure the effect of this compound on cell proliferation.

1. Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

2. Compound Treatment:

-

After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0 to 10 µM) in triplicate.

3. Incubation:

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

4. Luminescence Reading:

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

5. Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the dose-response curve and determine the IC50 value.

Transwell Invasion Assay

This assay measures the ability of cells to invade through a Matrigel-coated membrane in response to a chemoattractant.

1. Chamber Preparation:

-

Coat the upper chamber of a 24-well Transwell insert (8 µm pore size) with 50 µL of diluted Matrigel and incubate at 37°C for at least 4 hours to allow for gelling.

2. Cell Preparation and Seeding:

-

Pre-treat cells with this compound (e.g., 2 µM and 4 µM) or vehicle control for 2 hours.

-

Harvest and resuspend the cells in serum-free medium.

-

Seed 1 x 10^5 cells in 200 µL of serum-free medium into the upper chamber.

3. Assay Assembly:

-

Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

4. Staining and Quantification:

-

Carefully remove the non-invading cells from the top of the membrane with a cotton swab.

-

Fix the invading cells on the bottom of the membrane with 4% paraformaldehyde for 15 minutes.

-

Stain the cells with 0.1% crystal violet for 20 minutes.

-

Gently wash the inserts with water.

-

Count the number of invaded cells in several random fields under a microscope.

5. Data Analysis:

-

Calculate the percentage of invasion inhibition compared to the vehicle-treated control.

Conclusion

This compound is a powerful and selective inhibitor of MerTK that effectively disrupts downstream pro-survival and pro-proliferative signaling pathways, primarily through the inhibition of AKT and p38 MAPK phosphorylation. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting MerTK with this compound in various cancer contexts. The provided visualizations of the signaling pathway and experimental workflows serve to clarify the complex biological processes and experimental procedures involved in the study of this promising anti-cancer agent.

References

UNC2250: A Deep Dive into its Selectivity Profile Against TAM Kinases

For Immediate Release

This technical guide provides an in-depth analysis of the selectivity profile of UNC2250, a potent kinase inhibitor, against the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. This document is intended for researchers, scientists, and drug development professionals interested in the specific interactions and therapeutic potential of this compound.

Introduction

This compound has emerged as a highly selective inhibitor of Mer tyrosine kinase (MerTK), a member of the TAM family of receptor tyrosine kinases.[1][2][3] The TAM kinases play crucial roles in various physiological processes, including immune regulation, phagocytosis of apoptotic cells, and cell growth and survival.[4][5][6] Dysregulation of TAM kinase signaling is implicated in the pathogenesis of cancer and autoimmune diseases, making them attractive targets for therapeutic intervention.[5][6] This guide details the selectivity of this compound, the experimental methodologies used to determine this profile, and the signaling pathways it modulates.

Quantitative Selectivity Profile of this compound

This compound exhibits remarkable potency and selectivity for MerTK over the other TAM family members, Axl and Tyro3. The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

| Kinase | IC50 (nM) | Selectivity vs. Mer |

| Mer | 1.7 | - |

| Tyro3 | 100 | ~59-fold |

| Axl | 270 | ~159-fold |

Table 1: In vitro inhibitory activity of this compound against TAM kinases.[1][2][3]

Furthermore, this compound has been shown to have no significant inhibitory activity against a panel of 30 other kinases, highlighting its high degree of selectivity.[1] In cellular assays, this compound effectively inhibits the phosphorylation of Mer in B-ALL cells with an IC50 of 9.8 nM.[1][2]

Experimental Protocols

The following sections detail the methodologies employed to characterize the selectivity profile of this compound.

Biochemical Kinase Inhibition Assay: Microfluidic Capillary Electrophoresis (MCE)

The in vitro inhibitory activity of this compound against TAM kinases was determined using a Microfluidic Capillary Electrophoresis (MCE) assay.[3] This method measures the extent of phosphorylation of a substrate peptide by the kinase in the presence of varying concentrations of the inhibitor.

Protocol:

-

Reaction Setup: Kinase reactions are performed in a 384-well plate. Each well contains the specific TAM kinase, a fluorescently labeled substrate peptide, and ATP at its Michaelis-Menten constant (Km) concentration in a buffer solution (50 mM HEPES, pH 7.4, 10 mM MgCl2, 1.0 mM DTT, 0.01% Triton X-100, and 0.1% BSA).[3]

-

Inhibitor Addition: this compound is added to the reaction wells at various concentrations.

-

Incubation: The reaction is allowed to proceed for a specified period, typically 180 minutes, to allow for substrate phosphorylation.[3]

-

Termination: The reaction is stopped by the addition of EDTA.[3]

-

Electrophoretic Separation: The reaction mixture is then introduced into a microfluidic chip. An electric field is applied, causing the phosphorylated and unphosphorylated substrate peptides to separate based on their charge-to-mass ratio.[3]

-

Detection and Analysis: The separated peptides are detected by their fluorescence. The ratio of phosphorylated to unphosphorylated substrate is calculated to determine the percentage of kinase inhibition at each this compound concentration. IC50 values are then calculated from the resulting dose-response curves.[3]

Cellular Assay: In-Cell Western Blot for Mer Phosphorylation

To assess the activity of this compound in a cellular context, an in-cell western blot is performed to measure the inhibition of Mer phosphorylation.

Protocol:

-

Cell Culture and Treatment: Cells expressing MerTK (e.g., 697 B-ALL cells) are cultured in multi-well plates. The cells are then treated with varying concentrations of this compound for a specified duration (e.g., 1 hour).[2][7]

-

Cell Fixation and Permeabilization: The cells are fixed with formaldehyde and then permeabilized with a detergent (e.g., Triton X-100) to allow antibodies to enter the cells.[7]

-

Blocking: Non-specific antibody binding sites are blocked using a blocking buffer (e.g., BSA or non-fat milk).[8]

-

Primary Antibody Incubation: The cells are incubated with a primary antibody specific for the phosphorylated form of MerTK. A separate set of wells is incubated with an antibody for total MerTK to normalize for cell number and total protein levels.[9]

-

Secondary Antibody Incubation: After washing, the cells are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.

-

Imaging and Quantification: The fluorescence intensity in each well is measured using an imaging system. The ratio of phosphorylated MerTK to total MerTK is calculated to determine the extent of inhibition at each this compound concentration.[9]

Visualizing the TAM Kinase Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using Graphviz.

Conclusion

This compound is a potent and highly selective inhibitor of Mer tyrosine kinase. Its selectivity profile, as determined by rigorous biochemical and cellular assays, demonstrates a significant therapeutic window for targeting Mer-driven pathologies while minimizing off-target effects on other TAM kinases and the broader kinome. The detailed experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers in the field of kinase inhibitor development and cancer biology. Further investigation into the in vivo efficacy and safety of this compound is warranted to fully elucidate its clinical potential.

References

- 1. apexbt.com [apexbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. TAM Signaling in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Type XI RTKs: TAM (TYRO3-, AXL- and MER-TK) receptor family | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. TAM Receptor Tyrosine Kinases: Biologic Functions, Signaling, and Potential Therapeutic Targeting in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In-Cell Western Protocol | Cell Signaling Technology [cellsignal.com]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. MERTK tyrosine kinase receptor together with TIM4 phosphatidylserine receptor mediates distinct signal transduction pathways for efferocytosis and cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

UNC2250: A Potent and Selective Inhibitor of Mer Tyrosine Kinase Phosphorylation

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of UNC2250, a small molecule inhibitor, and its role in the inhibition of Mer tyrosine kinase (MerTK) phosphorylation. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways to support researchers, scientists, and drug development professionals in their understanding and application of this compound.

Core Mechanism of Action

This compound is a potent and selective inhibitor of Mer, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1][2][3] The activation of Mer by its ligand, Growth arrest-specific 6 (Gas6), leads to autophosphorylation of the kinase domain, initiating downstream signaling cascades that promote cell survival, proliferation, invasion, and migration.[4][5] this compound exerts its inhibitory effect by binding to the ATP-binding pocket of the Mer kinase domain, thereby preventing its phosphorylation and subsequent activation.[6] This blockade of Mer signaling has shown therapeutic potential in various cancer models.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency and cellular effects of this compound.

Table 1: In Vitro Kinase Inhibitory Potency of this compound

| Target Kinase | IC50 (nM) | Selectivity vs. Mer |

| Mer | 1.7 | - |

| Axl | ~272 | ~160-fold |

| Tyro3 | ~102 | ~60-fold |

Data sourced from multiple references indicating high selectivity for Mer over other TAM kinases.[1][2][3]

Table 2: Cellular Inhibition of Mer Phosphorylation and Functional Outcomes

| Cell Line | Assay | IC50 / Concentration | Effect |

| 697 B-ALL | Mer Phosphorylation | 9.8 nM | Inhibition of Mer phosphorylation.[2] |

| Z-138, Mino, JVM-2 (MCL) | Apoptosis | 1, 2, 4, 5 µM | Induction of apoptosis.[4] |

| Z-138, Mino, JVM-2 (MCL) | Cell Cycle | Not specified | G2/M phase arrest.[4] |

| BT-12 (Rhabdoid tumor) | Colony Formation | ~3 µM | Reduction in colony-forming potential.[1] |

| Colo699 (NSCLC) | Colony Formation | ~300 nM | Reduction in colony-forming potential.[1] |

| H1299, A549 (Lung Cancer) | Mer Phosphorylation | Not specified | Reduction of Gas6-induced MerTK phosphorylation.[7] |

Key Experimental Protocols

This section details the methodologies for key experiments cited in the literature to characterize the inhibitory activity of this compound.

In Vitro Kinase Assay (Microfluidic Capillary Electrophoresis)

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of Mer kinase.

-

Reaction Setup: Assays are performed in a 384-well polypropylene microplate in a final volume of 50 μL.

-

Reaction Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl2, 1.0 mM DTT, 0.01% Triton X-100, and 0.1% bovine serum albumin (BSA).

-

Substrate and ATP: The reaction mixture contains a fluorescently labeled substrate peptide (1.0 μM) and ATP at its Michaelis-Menten constant (Km) for the specific enzyme.

-

Incubation: The reaction is initiated by the addition of the enzyme and incubated for 180 minutes.

-

Termination: The reaction is stopped by the addition of 20 μL of 70 mM EDTA.

-

Analysis: Phosphorylated and unphosphorylated substrate peptides are separated using a LabChip EZ Reader. The data is analyzed using the accompanying software to determine the extent of inhibition.[1][8]

Cellular Mer Phosphorylation Assay (Western Blot)

This cell-based assay assesses the ability of this compound to inhibit Mer phosphorylation within a cellular context.

-

Cell Culture and Treatment: Cells (e.g., 697 B-ALL, H1299, A549) are cultured to a suitable confluency and then treated with varying concentrations of this compound (e.g., 5-500 nM) for a specified duration (e.g., 1-4 hours).[2][7]

-

Ligand Stimulation: In some experiments, cells are stimulated with human Gas6 to induce Mer phosphorylation.[7]

-

Cell Lysis: Following treatment, cells are lysed in a suitable buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated Mer (p-Mer) and total Mer. A loading control antibody (e.g., β-actin) is also used to ensure equal protein loading.

-

Detection: The membrane is then incubated with appropriate secondary antibodies conjugated to a detection enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate. The band intensities are quantified to determine the level of p-Mer relative to total Mer.

Cell Viability and Proliferation Assays

These assays measure the impact of this compound on the survival and growth of cancer cells.

-

Cell Plating: Cells are seeded in 96-well plates at a predetermined density.

-

Treatment: Cells are treated with a range of this compound concentrations for a specified period (e.g., 72 hours).[4]

-

Viability Measurement: Cell viability is assessed using a commercially available kit, such as the CellTiter-Glo Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: The luminescence signal is read using a plate reader, and the percentage of viable cells is calculated relative to vehicle-treated control cells.

Soft Agar Colony Formation Assay

This assay evaluates the effect of this compound on the anchorage-independent growth of cancer cells, a hallmark of tumorigenicity.

-

Base Agar Layer: A layer of 0.5%–0.7% agar in culture medium is prepared in 6-well plates.

-

Cell-Agar Layer: Cells are suspended in a lower concentration of agar (e.g., 0.35%) in culture medium containing various concentrations of this compound or vehicle control. This suspension is then overlaid onto the base agar layer.[1]

-

Incubation: The plates are incubated for 2-3 weeks to allow for colony formation. The medium and inhibitor are refreshed periodically.

-

Staining and Counting: Colonies are stained with a vital stain (e.g., thiazolyl blue tetrazolium bromide or nitrotetrazolium blue chloride) and counted.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: this compound inhibits Gas6-induced MerTK phosphorylation and downstream signaling.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. The proto-oncogene Mer tyrosine kinase is a novel therapeutic target in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mdpi.com [mdpi.com]

- 8. selleckchem.com [selleckchem.com]

Structural Basis for UNC2250 Selectivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural basis for the selectivity of UNC2250, a potent inhibitor of Mer tyrosine kinase (MerTK). This compound's unique chemical architecture and its specific interactions within the MerTK active site are key to its high affinity and selectivity over other TAM (Tyro3, Axl, Mer) family kinases. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular and cellular mechanisms.

Core Concept: The "Pseudo-Ring" and Induced Fit

The foundation of this compound's design and selectivity lies in a "pseudo-ring" structure formed by an intramolecular hydrogen bond.[1] This innovative approach was a deliberate strategy to mimic the rigid pyrido[2,3-d]pyrimidin-7-one scaffold found in other kinase inhibitors, but with a crucial difference. The pseudo-ring in this compound is less rigid than a true heterocyclic ring system. This flexibility is hypothesized to allow for an "induced fit" into the ATP-binding pocket of MerTK, optimizing its interactions with the kinase.[1] While a co-crystal structure of this compound with MerTK is not publicly available, a structure of a closely related analog supports this predicted binding mode.[1]

The enhanced selectivity for MerTK over the closely related TAM family members, Axl and Tyro3, was an outcome of this design.[1] Although initially described as "fortuitous," the structural nuances of the MerTK binding pocket are believed to accommodate the unique conformational properties of this compound more favorably than those of Axl and Tyro3.

Quantitative Analysis of this compound Selectivity

This compound exhibits high potency for MerTK with significant selectivity over Axl and Tyro3, as demonstrated by in vitro kinase assays. The inhibitor is also effective in a cellular context, inhibiting MerTK phosphorylation at low nanomolar concentrations.

| Target | Assay Type | IC50 (nM) | Selectivity (fold vs. Mer) |

| MerTK | In vitro kinase assay | 1.7 | - |

| Axl | In vitro kinase assay | 270 | ~159 |

| Tyro3 | In vitro kinase assay | 100 | ~59 |

| MerTK | Cellular Phosphorylation (B-ALL cells) | 9.8 | - |

MerTK Signaling Pathways

MerTK is a receptor tyrosine kinase that, upon activation by its ligands (e.g., Gas6, Protein S), dimerizes and autophosphorylates, initiating downstream signaling cascades. These pathways are implicated in various cancers, promoting cell survival, proliferation, and resistance to apoptosis. This compound, by inhibiting MerTK phosphorylation, effectively blocks these pro-oncogenic signals.

Caption: this compound inhibits MerTK activation, blocking downstream pro-survival signaling pathways.

Experimental Protocols

The following are summaries of key experimental methodologies used in the characterization of this compound.

In Vitro Kinase Inhibition Assay (Microfluidic Capillary Electrophoresis)

This assay quantitatively measures the inhibition of kinase activity by this compound.

-

Reaction Setup: Kinase reactions are performed in a 384-well plate containing MerTK, Axl, or Tyro3 kinase, a fluorescently labeled peptide substrate, and ATP in a buffered solution.

-

Inhibitor Addition: this compound is serially diluted and added to the reaction wells.

-

Incubation: The reaction is incubated at room temperature to allow for substrate phosphorylation.

-

Termination: The reaction is stopped by the addition of EDTA.

-

Detection: The phosphorylated and unphosphorylated peptide substrates are separated by microfluidic capillary electrophoresis. The amount of phosphorylated product is quantified by fluorescence detection.

-

Data Analysis: IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cellular MerTK Phosphorylation Assay

This assay determines the ability of this compound to inhibit MerTK activation in a cellular environment.

-

Cell Culture: A suitable cell line endogenously expressing MerTK (e.g., 697 B-ALL cells) is cultured to the desired density.

-

Inhibitor Treatment: Cells are treated with varying concentrations of this compound for a specified period.

-

Cell Lysis: Cells are harvested and lysed to extract total cellular proteins.

-

Western Blotting:

-

Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.

-

Proteins are transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for phosphorylated MerTK (p-MerTK) and total MerTK.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate, and the band intensities are quantified.

-

Data Analysis: The ratio of p-MerTK to total MerTK is calculated for each inhibitor concentration, and the IC50 value is determined.

Caption: Workflow for in vitro and cellular assays to determine this compound potency.

Conclusion

The selectivity of this compound for MerTK is a result of a rational drug design strategy centered on the concept of a flexible "pseudo-ring" that facilitates an induced-fit binding mode. This structural feature, combined with the specific topology of the MerTK ATP-binding pocket, allows for potent and selective inhibition. The data and methodologies presented in this guide provide a comprehensive overview for researchers working on the development of novel kinase inhibitors and for those investigating the role of MerTK in health and disease.

References

UNC2250: An In-depth Technical Guide to its Off-Target Kinase Inhibition Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the off-target kinase inhibition profile of UNC2250, a potent and selective inhibitor of Mer receptor tyrosine kinase. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to offer a thorough resource for researchers in pharmacology and drug development.

Introduction

This compound is a pyridine-substituted pyrimidine that has been identified as a highly potent inhibitor of Mer, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1] Aberrant Mer signaling is implicated in various cancers, making it a promising therapeutic target.[2][3] While this compound was designed for Mer selectivity, a comprehensive understanding of its interactions with other kinases is crucial for predicting potential off-target effects and ensuring therapeutic safety and efficacy. This guide focuses on the off-target kinase inhibition profile of this compound.

Off-Target Kinase Inhibition Profile

This compound exhibits high selectivity for Mer kinase. Its inhibitory activity against the closely related TAM family members, Axl and Tyro3, is significantly lower, demonstrating a favorable selectivity profile within this kinase subfamily.

Table 1: this compound Inhibition of TAM Family Kinases

| Kinase | IC50 (nM) | Selectivity vs. Mer |

| Mer | 1.7 | 1-fold |

| Tyro3 | 100 | 59-fold |

| Axl | 270 | 159-fold |

Data sourced from Zhang et al., 2013.[1]

To further assess its specificity, this compound was screened against a panel of 30 other kinases. The results indicate that this compound has minimal off-target activity at a concentration of 1 µM.

Table 2: Off-Target Kinase Inhibition Panel for this compound at 1 µM

| Kinase | % Inhibition | Kinase | % Inhibition |

| AAK1 | 1 | LCK | 1 |

| ABL | 1 | LIMK1 | 1 |

| AKT1 | 1 | MAPK1 | 1 |

| ALK | 1 | MEK1 | 1 |

| AURKA | 1 | MET | 1 |

| BIKE | 1 | MINK | 1 |

| BMX | 1 | MST2 | 1 |

| CDK2 | 1 | NEK2 | 1 |

| CHEK2 | 1 | p38α | 1 |

| CSNK1A1 | 1 | PAK1 | 1 |

| EGFR | 1 | PDPK1 | 1 |

| EPHA2 | 1 | PIK3CA | 1 |

| ERBB2 | 1 | PIM1 | 1 |

| FAK | 1 | PLK1 | 1 |

| FGFR1 | 1 | ROCK1 | 1 |

| FLT1 | 1 | SRC | 1 |

| GSK3B | 1 | SYK | 1 |

| INSR | 1 | TRKA | 1 |

| JAK2 | 1 | YES | 1 |

Data represents the percentage of inhibition at a this compound concentration of 1 µM. Sourced from the supplementary information of Zhang et al., 2013.

Mer Kinase Signaling Pathway

Mer kinase activation initiates several downstream signaling cascades that are crucial for cell survival, proliferation, and migration.[2][3] Understanding this pathway is essential for contextualizing the effects of this compound. Upon ligand binding (e.g., Gas6), Mer dimerizes and autophosphorylates, creating docking sites for adaptor proteins and triggering downstream signaling.

Experimental Protocols

The following sections detail the methodologies used to determine the kinase inhibition profile of this compound.

In Vitro Kinase Inhibition Assay (Microfluidic Capillary Electrophoresis)

The inhibitory activity of this compound against Mer, Axl, Tyro3, and the kinase panel was determined using a microfluidic capillary electrophoresis (MCE) based assay.[1]

Objective: To quantify the enzymatic activity of kinases in the presence of an inhibitor by measuring the conversion of a substrate peptide to its phosphorylated form.

Materials:

-

Kinase enzymes (e.g., Mer, Axl, Tyro3)

-

Fluorescently labeled substrate peptide

-

ATP

-

Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl2, 1.0 mM DTT, 0.01% Triton X-100, 0.1% BSA

-

This compound (or other test compounds) dissolved in DMSO

-

Stop Solution: 70 mM EDTA

-

384-well polypropylene microplate

-

LabChip EZ Reader or similar microfluidic electrophoresis instrument

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add the test compound, kinase, and fluorescently labeled substrate peptide to the assay buffer.

-

Initiate the kinase reaction by adding ATP at a concentration near the Km for each respective enzyme. The final reaction volume is typically 50 µL.

-

Incubate the reaction mixture at room temperature for a specified period (e.g., 180 minutes).

-

Terminate the reaction by adding 20 µL of the stop solution (70 mM EDTA).

-

Analyze the reaction mixture using a LabChip EZ Reader. The instrument separates the phosphorylated and unphosphorylated substrate peptides based on their electrophoretic mobility.

-

The amount of product (phosphorylated peptide) is quantified by detecting its fluorescence.

-

Calculate the percentage of inhibition for each this compound concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.

Conclusion

This compound is a highly selective inhibitor of Mer kinase with minimal off-target activity against a panel of 30 other kinases at a concentration of 1 µM. Its potent and selective inhibition of Mer, coupled with a well-understood downstream signaling pathway, makes it a valuable tool for studying Mer biology and a promising candidate for further therapeutic development. The methodologies outlined in this guide provide a framework for the continued investigation of this compound and other kinase inhibitors.

References

- 1. Pseudo Cyclization through Intramolecular Hydrogen Bond Enables Discovery of Pyridine Substituted Pyrimidines as New Mer Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Pathways: MERTK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Structure and functions of Mer, an innate immune checkpoint [frontiersin.org]

The MERTK Inhibitor UNC2250: A Deep Dive into its Remodeling of the Tumor Microenvironment

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

UNC2250 is a potent and selective small molecule inhibitor of the Mer receptor tyrosine kinase (MERTK), a key player in tumor progression and immune evasion. This technical guide provides a comprehensive overview of this compound's mechanism of action and its profound effects on the tumor microenvironment (TME). By inhibiting MERTK, this compound not only directly impedes cancer cell proliferation, survival, and migration but also critically modulates the functions of immune cells within the TME, particularly tumor-associated macrophages (TAMs). This guide details the signaling pathways affected by this compound, summarizes key preclinical data in structured tables, provides detailed experimental protocols for core assays, and visualizes complex biological processes and workflows using Graphviz diagrams. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to further investigate and harness the therapeutic potential of this compound in oncology.

Introduction to this compound and MERTK

This compound is a pyridine-pyrimidine-based compound that exhibits high potency and selectivity for MERTK, a member of the Tyro3, Axl, and Mer (TAM) family of receptor tyrosine kinases.[1][2] MERTK is physiologically involved in processes such as efferocytosis (the clearance of apoptotic cells) and the dampening of inflammatory responses.[3] However, in the context of cancer, aberrant MERTK signaling is frequently observed and contributes to a pro-tumoral microenvironment.[3][4] Overexpression of MERTK in various cancers is associated with poor prognosis.[1]

MERTK activation, triggered by its ligands Gas6 and Protein S, initiates downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which promote cancer cell survival, proliferation, and invasion.[1][3] Within the TME, MERTK signaling in TAMs is a critical driver of an immunosuppressive M2-like phenotype.[5] These M2-polarized macrophages facilitate tumor growth, angiogenesis, and metastasis while suppressing anti-tumor T-cell responses.[6]

This compound's therapeutic potential lies in its dual ability to directly target cancer cells and to reprogram the TME from an immunosuppressive to an immune-supportive state.

Mechanism of Action of this compound

This compound functions as an ATP-competitive inhibitor of the MERTK kinase domain. By binding to the ATP-binding pocket, it prevents the autophosphorylation of MERTK and the subsequent activation of its downstream signaling pathways.[4][5] This inhibition has been demonstrated to be highly selective for MERTK over other TAM kinases like Axl and Tyro3.[2][7]

Signaling Pathways Modulated by this compound

The inhibition of MERTK by this compound leads to the downregulation of several key pro-survival and pro-proliferative signaling pathways within cancer cells. In immune cells, particularly macrophages, this compound-mediated MERTK inhibition disrupts the signaling cascades that maintain an immunosuppressive phenotype.

Quantitative Data on this compound's Activity

The following tables summarize the key quantitative data from preclinical studies of this compound, providing a comparative overview of its potency and efficacy.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Line / Kinase | Reference |

| IC50 (Kinase Assay) | 1.7 nM | MERTK | [2][7] |

| IC50 (Kinase Assay) | 272 nM | Axl | [2] |

| IC50 (Kinase Assay) | 102 nM | Tyro3 | [2] |

| IC50 (MERTK Phosphorylation) | 9.8 nM | 697 B-ALL | [7] |

| IC50 (Cell Proliferation) | 3.0 µM | Z-138 (Mantle Cell Lymphoma) | [4] |

| IC50 (Cell Proliferation) | 3.1 µM | Mino (Mantle Cell Lymphoma) | [4] |

| IC50 (Cell Proliferation) | 7.7 µM | JVM-13 (Mantle Cell Lymphoma) | [4] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Cancer Type | Animal Model | Dosing Regimen | Outcome | Reference |

| Mantle Cell Lymphoma | NOD/SCID mice with Z-138 xenografts | 75 mg/kg, oral gavage, daily for 10 days | ~50% tumor growth inhibition | [4] |

| Mantle Cell Lymphoma | NOD/SCID mice with Z-138 xenografts | 50 mg/kg this compound + Doxorubicin | Greater anti-tumor effect than either agent alone | [4] |

Effect of this compound on the Tumor Microenvironment

This compound's impact on the TME is multifaceted, primarily revolving around its ability to modulate the function of TAMs.

Inhibition of Efferocytosis

MERTK is a crucial receptor for efferocytosis, the process by which macrophages clear apoptotic cells. In the TME, this process is hijacked by cancer cells to promote an immunosuppressive environment. This compound, by inhibiting MERTK, blocks this immunosuppressive clearance of apoptotic tumor cells.[8][9] This inhibition leads to an accumulation of apoptotic bodies, which can act as a source of tumor antigens and danger signals, thereby stimulating an anti-tumor immune response.[9]

Repolarization of Macrophages

MERTK signaling is instrumental in polarizing macrophages towards an M2-like, pro-tumoral phenotype. By inhibiting MERTK, this compound can shift the balance from M2 to M1-like anti-tumor macrophages. This repolarization is characterized by a change in the expression of cell surface markers and the secretion of cytokines.

Table 3: Effect of MERTK Inhibition on Macrophage Polarization Markers

| Marker | Macrophage Phenotype | Effect of MERTK Inhibition (e.g., with this compound) | Reference |

| CD86 | M1 (co-stimulatory) | Increased expression | [10] |

| iNOS | M1 (pro-inflammatory) | Increased expression | |

| CD206 (Mannose Receptor) | M2 (immunosuppressive) | Decreased expression | [10] |

| Arginase-1 | M2 (immunosuppressive) | Decreased expression |

Modulation of Cytokine Profile

The repolarization of macrophages by this compound leads to a significant change in the cytokine milieu of the TME. The secretion of immunosuppressive cytokines is reduced, while the production of pro-inflammatory cytokines that support an anti-tumor immune response is enhanced.

Table 4: Expected Changes in Cytokine Levels in the TME with this compound Treatment

| Cytokine | Primary Function in TME | Expected Change with this compound |

| IL-10 | Immunosuppressive | Decrease |

| TGF-β | Immunosuppressive, promotes fibrosis | Decrease |

| TNF-α | Pro-inflammatory, anti-tumor | Increase |

| IL-12 | Promotes Th1 and CTL responses | Increase |

Impact on PD-L1 Expression

MERTK signaling has been linked to the upregulation of Programmed Death-Ligand 1 (PD-L1) on both tumor cells and immune cells, contributing to T-cell exhaustion.[1] Inhibition of MERTK with this compound is expected to decrease PD-L1 expression, thereby reducing this immune checkpoint-mediated suppression and potentially synergizing with anti-PD-1/PD-L1 immunotherapies.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of this compound research.

Soft Agar Colony Formation Assay

This assay assesses the anchorage-independent growth of cancer cells, a hallmark of transformation.

Materials:

-

Base agar solution: 1.2% Noble agar in sterile water.

-

Top agar solution: 0.7% Noble agar in sterile water.

-

2x cell culture medium (e.g., RPMI-1640) with 20% FBS.

-

Cancer cell suspension.

-

This compound stock solution.

-

6-well plates.

-

Nitrotetrazolium blue chloride or crystal violet for staining.

Protocol:

-

Prepare the base layer by mixing equal volumes of molten 1.2% agar (at 42°C) and 2x medium.

-

Dispense 1.5 mL of the base agar mixture into each well of a 6-well plate and allow it to solidify at room temperature.

-

Prepare the top layer by mixing equal volumes of molten 0.7% agar (at 42°C) and 2x medium containing the desired concentration of this compound or vehicle control.

-

Add cancer cells to the top agar mixture to a final concentration of 5,000-15,000 cells/mL.

-

Gently layer 1.5 mL of the cell-containing top agar mixture onto the solidified base layer.

-

Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for 2-3 weeks, refreshing the top medium with fresh medium containing this compound or vehicle twice a week.

-

After the incubation period, stain the colonies with nitrotetrazolium blue chloride or crystal violet and count them under a microscope.[2]

Macrophage Efferocytosis Assay

This assay quantifies the ability of macrophages to engulf apoptotic cells.

Materials:

-

THP-1 monocytes.

-

Phorbol 12-myristate 13-acetate (PMA) for macrophage differentiation.

-

Jurkat T-cells (or other suitable cell line to induce apoptosis).

-

Staurosporine or UV irradiation to induce apoptosis in Jurkat cells.

-

Fluorescent dye for labeling apoptotic cells (e.g., pHrodo Red).

-

This compound stock solution.

-

96-well plates.

-

Flow cytometer or fluorescence microscope.

Protocol:

-

Differentiate THP-1 monocytes into macrophages by treating with PMA (e.g., 100 nM) for 48 hours.

-

Induce apoptosis in Jurkat cells by treating with staurosporine (e.g., 1 µM) for 3 hours or by UV irradiation.

-

Label the apoptotic Jurkat cells with a pH-sensitive fluorescent dye like pHrodo Red, which fluoresces brightly in the acidic environment of the phagosome.

-

Pre-treat the differentiated THP-1 macrophages with various concentrations of this compound or vehicle for 1 hour.

-

Co-culture the pre-treated macrophages with the labeled apoptotic Jurkat cells at a ratio of 1:5 (macrophage:Jurkat) for 2-4 hours.

-

Wash the cells to remove non-engulfed apoptotic cells.

-

Quantify the uptake of fluorescently labeled apoptotic cells by flow cytometry or fluorescence microscopy.[8]

Western Blot for MERTK Signaling

This method is used to detect the phosphorylation status of MERTK and its downstream signaling proteins.

Materials:

-

Cancer cell line expressing MERTK.

-

This compound stock solution.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Primary antibodies against phospho-MERTK, total MERTK, phospho-Akt, total Akt, phospho-p38, total p38, and a loading control (e.g., β-actin).

-

HRP-conjugated secondary antibodies.

-

SDS-PAGE gels and blotting apparatus.

-

Chemiluminescent substrate.

Protocol:

-

Culture cancer cells to ~80% confluency.

-

Treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 1-2 hours).

-

Lyse the cells in lysis buffer on ice.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein lysate on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Develop the blot using a chemiluminescent substrate and image the bands.[4]

Conclusion

This compound represents a promising therapeutic agent with a dual mechanism of action that addresses both the cancer cells and the immunosuppressive tumor microenvironment. Its high selectivity and potency for MERTK make it an attractive candidate for further preclinical and clinical investigation. The ability of this compound to inhibit efferocytosis, repolarize macrophages to an anti-tumor M1 phenotype, and modulate the cytokine profile within the TME underscores its potential to overcome immune evasion and enhance the efficacy of other cancer therapies, including chemotherapy and immune checkpoint inhibitors. The data and protocols presented in this guide provide a solid foundation for researchers to build upon in the ongoing effort to translate the potential of MERTK inhibition into effective cancer treatments.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Video: Macrophage Differentiation and Polarization into an M2-Like Phenotype using a Human Monocyte-Like THP-1 Leukemia Cell Line [jove.com]

- 3. MerTK inhibition decreases immune suppressive glioblastoma-associated macrophages and neoangiogenesis in glioblastoma microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory effects of MerTK by inducing M2 macrophage polarization via PI3K/Akt/GSK-3β pathway in gout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Standard Protocols for Flow Cytometry for monocytes, macrophages, DC and T cells [protocols.io]

- 8. research.pasteur.fr [research.pasteur.fr]

- 9. Targeting MerTK decreases efferocytosis and increases anti-tumor immune infiltrate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Immunotherapy combination approaches: mechanisms, biomarkers and clinical observations - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for UNC2250 in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo application of UNC2250, a potent and selective Mer Tyrosine Kinase (MerTK) inhibitor, in mouse xenograft models. The provided protocols are based on established preclinical studies and are intended to guide researchers in designing and executing their own experiments.

Introduction to this compound

This compound is a small molecule inhibitor that selectively targets MerTK, a receptor tyrosine kinase.[1][2] Aberrant MerTK expression and activation are implicated in the oncogenesis of various cancers, including mantle cell lymphoma (MCL), by promoting pro-survival signaling, proliferation, and chemoresistance.[3] this compound exerts its anti-tumor effects by inhibiting MerTK phosphorylation, which in turn suppresses downstream signaling pathways such as AKT and p38.[3][4] This leads to cell cycle arrest at the G2/M phase and induction of apoptosis in cancer cells.[3] Preclinical studies in xenograft models have demonstrated that this compound can delay disease progression and, importantly, sensitize cancer cells to conventional chemotherapeutic agents.[3]

This compound Mechanism of Action

The diagram below illustrates the signaling pathway of MerTK and the inhibitory action of this compound. In cancer cells, the binding of ligands like Gas6 to the MerTK receptor leads to its dimerization and autophosphorylation. This activates downstream pro-survival pathways, including PI3K/AKT and MAPK/p38, promoting cell proliferation, survival, and migration. This compound selectively binds to the kinase domain of MerTK, preventing its phosphorylation and thereby blocking these downstream oncogenic signals.

Application Notes: In Vivo Efficacy

This compound has demonstrated dose-dependent anti-tumor activity in mantle cell lymphoma (MCL) xenograft models.[3] While monotherapy shows significant effects, its efficacy is noted as potent but limited, suggesting a strong potential for combination therapies.[3] Studies have shown that co-administration of this compound with agents like doxorubicin enhances the overall anti-tumor response.[3] Treatment is generally well-tolerated, with no significant weight loss reported in mice at the tested dosages.[3][5]

Table 1: Summary of this compound Monotherapy Dosage and Efficacy in a Z-138 MCL Xenograft Model

| Dose (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (%) | Statistical Significance (vs. Vehicle) | Reference |

| 25 | Oral Gavage | Once Daily | Not significant | - | [3] |

| 50 | Oral Gavage | Once Daily | 35% | P = 0.021 | [3][5] |

| 75 | Oral Gavage | Once Daily | 48% | P = 0.001 | [3][5] |

Table 2: Example of this compound Combination Therapy in a Z-138 MCL Xenograft Model

| Agent 1 | Dose (mg/kg) | Route | Agent 2 | Dose (mg/kg) | Route | Dosing Schedule | Reference |

| This compound | 50 | Oral Gavage | Doxorubicin | 3 | Intraperitoneal | Once Daily | [3] |

| Vehicle (Saline) | - | Oral Gavage | Vehicle | - | Intraperitoneal | Once Daily | [3] |

Experimental Protocols

This section provides a detailed protocol for a typical mouse xenograft study to evaluate the efficacy of this compound.

Experimental Workflow Diagram

Materials and Reagents

-

Cell Line: Z-138 (or other relevant cancer cell line)

-

Animals: 6-8 week old female NOD/SCID mice (or other appropriate immunocompromised strain).[3][5]

-

This compound: Synthesized or commercially sourced.

-

Vehicle: Saline solution (0.9% NaCl).[3]

-

Cell Culture Media: (e.g., RPMI-1640) with appropriate supplements (e.g., FBS, antibiotics).

-

Anesthetics: (e.g., Isoflurane or Ketamine/Xylazine cocktail).

-

Tools: Calipers, syringes, gavage needles, surgical tools for tumor excision.

Animal Handling and Acclimatization

-

All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).

-

House mice in a specific pathogen-free (SPF) facility.

-

Allow mice to acclimatize for at least one week before the start of the experiment.

Cell Preparation and Tumor Implantation

-

Culture Z-138 cells under standard conditions until they reach approximately 80-90% confluency.

-

Harvest the cells using standard cell scraping or trypsinization methods.

-

Wash the cells with sterile phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in sterile saline or PBS at a concentration of 1 x 10⁸ cells/mL.

-

Anesthetize the mice.

-

Subcutaneously inject 100 µL of the cell suspension (1 x 10⁷ cells) into the right flank of each mouse.[6]

Tumor Growth Monitoring and Group Randomization

-

Monitor tumor growth by measuring the long (a) and short (b) diameters with a digital caliper twice weekly.[3]

-

Calculate tumor volume using the formula: V = (a × b²)/2 .[3]

-

When tumors reach an average volume of 150-200 mm³, randomly assign mice into treatment groups (e.g., Vehicle, this compound 25 mg/kg, 50 mg/kg, 75 mg/kg). A typical group size is n=6.[5]

Drug Preparation and Administration

-

Prepare a stock solution of this compound. For oral administration, this compound can be formulated in saline.

-

On each day of dosing, prepare fresh dilutions of this compound to the final desired concentrations (e.g., 2.5, 5.0, and 7.5 mg/mL for a 10 mL/kg dosing volume).

-

Administer this compound or vehicle (saline) once daily via oral gavage.[3][5] The volume should be calculated based on the individual mouse's body weight (e.g., 10 mL/kg).[3]

-

For combination studies, the second agent (e.g., doxorubicin at 3 mg/kg) can be administered via intraperitoneal injection.[3]

Efficacy and Toxicity Monitoring

-

Continue to measure tumor volume and body weight twice weekly throughout the treatment period.[3]

-

Monitor the animals daily for any signs of toxicity, such as significant weight loss (>15%), lethargy, or ruffled fur.

Study Endpoint and Tissue Collection

-

The study may be terminated when tumors in the vehicle group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration (e.g., 10 days).[5]

-

At the study endpoint, euthanize the mice using an approved method.

-

Excise the tumors, weigh them, and either snap-freeze them in liquid nitrogen for biochemical analysis (e.g., Western blot) or fix them in formalin for histopathological analysis (e.g., Immunohistochemistry for p-MerTK).[3]

Data Analysis

-

Plot the mean tumor volume ± SEM for each group over time.

-

Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.

-

Perform statistical analysis (e.g., Student's t-test or ANOVA) to determine the significance of the observed differences between groups. A p-value < 0.05 is typically considered statistically significant.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The proto-oncogene Mer tyrosine kinase is a novel therapeutic target in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Immunostaining of tumor-infiltrating immune-cell-related markers and cytokines in the tumor fractional radiation model of host PD-L1-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for UNC2250 in Cell Culture Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of UNC2250, a potent and selective Mer receptor tyrosine kinase (MerTK) inhibitor, in cell culture experiments. The protocols outlined below are synthesized from established research to ensure reliable and reproducible results.

Introduction

This compound is a small molecule inhibitor of MerTK, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1][2][3][4] MerTK is often aberrantly expressed in a variety of malignancies and plays a crucial role in oncogenesis by promoting cell survival, proliferation, and invasion.[5][6][7] this compound exhibits high selectivity for MerTK with an IC50 of 1.7 nM, making it a valuable tool for studying MerTK signaling and for preclinical evaluation as a potential therapeutic agent.[1][2][3]

Mechanism of Action

This compound functions by competitively binding to the ATP-binding pocket of the MerTK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[5][6][8] Key pathways modulated by this compound include the PI3K/AKT and MAPK/p38 signaling cascades, which are critical for cell survival and proliferation.[5][6][8] Inhibition of MerTK by this compound leads to decreased cell viability, induction of apoptosis, and suppression of cell invasion in various cancer cell lines.[5][8]

Data Presentation

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Concentration Range | Key Findings | Reference |

| 697 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | Mer Phosphorylation Inhibition | 5-500 nM | IC50 of 9.8 nM after 1-hour treatment. | [2] |

| BT-12 | Rhabdoid Tumor | Colony Formation | ~3 µM | Significant reduction in colony-forming potential after 3 weeks. | [1][9] |

| Colo699 | Non-Small Cell Lung Cancer (NSCLC) | Colony Formation | ~300 nM | Significant reduction in colony-forming potential after 2 weeks. | [1][9] |

| Z-138, Mino, JVM-2 | Mantle Cell Lymphoma (MCL) | Proliferation Assay (Cell Titer-Glo) | Not specified | Dose-dependent inhibition of proliferation after 72 hours. | [8] |

| Z-138, Mino, JVM-2 | Invasion Assay (Transwell) | 2 or 4 µM | Dose-dependent suppression of invasion after 2-hour pre-treatment. | [5][8] | |

| Z-138, Mino | Apoptosis Assay (Flow Cytometry) | 1, 2, or 4 µM | Induction of apoptosis observed at 12, 24, and 48 hours. | [5] | |

| JVM-2 | Apoptosis Assay (Flow Cytometry) | 2 or 5 µM | Induction of apoptosis observed at 12, 24, and 48 hours. | [5] |

Table 2: Recommended this compound Working Concentrations and Incubation Times

| Assay Type | Cell Type | Recommended Concentration | Incubation Time |

| Western Blot (p-MerTK inhibition) | 697 B-ALL cells | 5 - 500 nM | 1 hour |

| Western Blot (p-AKT, p-p38 inhibition) | MCL cell lines (Z-138, Mino, JVM-2) | 1 - 5 µM | 1 hour |

| Cell Viability / Proliferation | MCL cell lines | Varies by cell line | 72 hours |

| Colony Formation (Soft Agar) | BT-12 Rhabdoid Tumor | ~3 µM | 3 weeks |

| Colony Formation (Soft Agar) | Colo699 NSCLC | ~300 nM | 2 weeks |

| Invasion Assay | MCL cell lines | 2 - 4 µM | 2 hours pre-treatment, then 24 hours |

| Apoptosis / Cell Cycle Analysis | MCL cell lines | 1 - 5 µM | 12 - 48 hours |

Experimental Protocols

Protocol 1: General Cell Culture Treatment with this compound

-

Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and reach approximately 50-70% confluency.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to prepare fresh dilutions for each experiment.

-

Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound. A vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) should always be included.

-

Incubation: Incubate the cells for the desired period (refer to Table 2) under standard cell culture conditions (e.g., 37°C, 5% CO2).

-

Endpoint Analysis: Following incubation, harvest the cells for downstream analysis such as Western blotting, cell viability assays, or flow cytometry.

Protocol 2: Western Blot Analysis of MerTK Pathway Inhibition

-

Cell Treatment: Treat cells with this compound as described in Protocol 1 for 1 hour.[5][8]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against phospho-MerTK, total MerTK, phospho-AKT, total AKT, phospho-p38, and total p38. Use a loading control such as β-actin or GAPDH.

-

Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

Protocol 3: Soft Agar Colony Formation Assay

This assay assesses anchorage-independent growth, a hallmark of cancer.

-

Base Agar Layer: Prepare a 0.5% - 0.7% agar solution in culture medium and pour it into the bottom of a 6-well plate. Allow it to solidify.

-

Cell-Agar Layer: Prepare a 0.35% soft agar solution in culture medium containing the desired concentration of this compound or vehicle.[1] Resuspend the cells in this solution at a density of 10,000 to 15,000 cells per well and plate this on top of the base agar layer.[1]

-

Incubation: Incubate the plates at 37°C and 5% CO2 for 2-3 weeks.[1][9]

-

Feeding: Refresh the medium containing this compound or vehicle twice a week.[1]

-

Staining and Counting: Stain the colonies with a solution of crystal violet or thiazolyl blue tetrazolium bromide and count the number of colonies using a microscope.[1]

Protocol 4: Cell Invasion Assay (Transwell Assay)

-

Chamber Preparation: Rehydrate Matrigel-coated transwell inserts (8 µm pore size) according to the manufacturer's instructions.

-

Cell Preparation: Pre-treat the cells with this compound or vehicle in serum-free medium for 2 hours.[5][8]

-

Seeding: Seed the pre-treated cells into the upper chamber of the transwell insert in serum-free medium.

-

Chemoattractant: Add complete medium (containing FBS) to the lower chamber as a chemoattractant.

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.[5]

-

Analysis: Remove non-invading cells from the top of the insert with a cotton swab. Fix and stain the invading cells on the bottom of the membrane. Count the number of invading cells in several microscopic fields.

Mandatory Visualizations

Caption: this compound inhibits MerTK, blocking downstream PI3K/AKT and p38 MAPK signaling pathways.

Caption: General workflow for cell culture treatment with this compound and subsequent analysis.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. apexbt.com [apexbt.com]

- 4. selleckchem.com [selleckchem.com]

- 5. The proto-oncogene Mer tyrosine kinase is a novel therapeutic target in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The proto-oncogene Mer tyrosine kinase is a novel therapeutic target in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MERTK in Cancer Therapy: Targeting the Receptor Tyrosine Kinase in Tumor Cells and the Immune System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. selleckchem.com [selleckchem.com]

Application Note: Preparation of UNC2250 Stock Solution in DMSO

Audience: Researchers, scientists, and drug development professionals.

Introduction

UNC2250 is a potent and highly selective small molecule inhibitor of Mer receptor tyrosine kinase (MerTK) with an IC50 of 1.7 nM.[1][2][3] It demonstrates significant selectivity over other TAM family kinases, Axl and Tyro3.[1][2][3] MerTK is a proto-oncogene that is aberrantly expressed in various malignancies, playing a crucial role in promoting cell proliferation, survival, and resistance to apoptosis.[4][5] this compound effectively inhibits MerTK phosphorylation and its downstream signaling pathways, such as PI3K/AKT and p38, leading to reduced colony formation and induction of apoptosis in cancer cells.[1][4][6] Proper preparation of this compound stock solutions is critical for ensuring experimental reproducibility and accuracy. Dimethyl sulfoxide (DMSO) is the recommended solvent for this compound; however, careful handling is required due to its hygroscopic nature.[1][2][7]

Quantitative Data Summary

The physicochemical properties and solubility of this compound are summarized below. Note that solubility can vary slightly between batches.

| Parameter | Value | Reference |

| Molecular Weight | 440.58 g/mol | [1][2] |

| Molecular Formula | C₂₄H₃₆N₆O₂ | [1][2] |

| CAS Number | 1493694-70-4 | [1][2] |

| Solubility in DMSO | 2 mg/mL (4.53 mM) to ≥ 10 mg/mL (22.70 mM) | [1][2] |

| Appearance | Light yellow to yellow solid | [2] |

| Storage (Powder) | 3 years at -20°C | [2] |

| Storage (Stock Solution) | 1-2 years at -80°C; 1 year at -20°C | [1][2] |

Note: The reported solubility in DMSO varies between suppliers. It is crucial to use fresh, anhydrous (low moisture) DMSO, as its hygroscopic nature can significantly reduce the solubility of this compound.[1][2][7]

Experimental Protocol: Preparing a 10 mM this compound Stock Solution

This protocol provides a detailed method for preparing a 10 mM stock solution of this compound in DMSO.

Materials

-

This compound powder (CAS: 1493694-70-4)

-

Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes or cryogenic vials (polypropylene)

-

Analytical balance

-

Pipettes and sterile filter tips

-

Vortex mixer

-

Sonicator (optional)

Workflow Diagram

Procedure

-

Preparation:

-

Allow the this compound powder vial and the sealed bottle of anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.

-

Calculate the mass of this compound required. For example, to prepare 1 mL of a 10 mM stock solution:

-

Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L × 0.001 L × 440.58 g/mol × 1000 mg/g = 4.406 mg

-

-

-

Weighing:

-

Carefully weigh the calculated amount of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.

-

-

Dissolution:

-

Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

-

Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. The solution should be clear.

-

If dissolution is slow or particulates are observed, briefly sonicate the tube in a water bath until the solution is clear.[2]

-

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes or cryogenic vials.[1][2]

-

Clearly label all aliquots with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[2]

-

Application Notes and Best Practices

-

DMSO Quality: The use of fresh, high-purity, anhydrous DMSO is critical. DMSO is highly hygroscopic and readily absorbs atmospheric water, which can significantly decrease the solubility of compounds like this compound and may promote degradation over time.[1][7]

-

Safety Precautions: this compound is a bioactive compound. Standard laboratory safety practices, including wearing gloves, safety glasses, and a lab coat, should be followed. Handle DMSO with care, as it can facilitate the absorption of substances through the skin. All handling should be performed in a chemical fume hood.

-

Working Solutions: Prepare fresh working solutions for experiments by diluting the frozen stock solution in the appropriate cell culture medium or assay buffer. Note that this compound is insoluble in water and ethanol.[1] Due to the potential for off-target effects, the final concentration of DMSO in cell-based assays should be kept low, typically below 0.1% (v/v).[8]

-

Stability: Stock solutions of this compound in DMSO are stable for at least one year when stored at -80°C and aliquoted to prevent freeze-thaw cycles.[1][2] If any precipitation is observed upon thawing, warm the solution to room temperature and vortex or sonicate to redissolve.

This compound Signaling Pathway

This compound exerts its biological effects by inhibiting the autophosphorylation of the MerTK receptor, thereby blocking downstream pro-survival and proliferative signaling cascades.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. apexbt.com [apexbt.com]

- 4. The proto-oncogene Mer tyrosine kinase is a novel therapeutic target in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MERTK in Cancer Therapy: Targeting the Receptor Tyrosine Kinase in Tumor Cells and the Immune System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for UNC2250 Formulation for Oral Gavage in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation, in vivo efficacy, and pharmacokinetic profile of UNC2250, a potent and selective Mer receptor tyrosine kinase (MerTK) inhibitor, for oral gavage administration in mice. The provided protocols and data are intended to facilitate preclinical research and drug development efforts targeting MerTK.

Introduction to this compound

This compound is a small molecule inhibitor of MerTK with a high degree of selectivity over other TAM (Tyro3, Axl, Mer) family kinases.[1] MerTK is a receptor tyrosine kinase that plays a crucial role in cancer progression, particularly in promoting cell survival and proliferation. Inhibition of MerTK signaling has emerged as a promising therapeutic strategy for various malignancies, including mantle cell lymphoma (MCL) and other cancers where MerTK is aberrantly expressed.[2]

Formulation of this compound for Oral Gavage